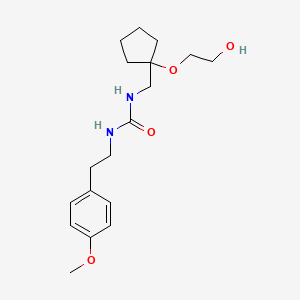

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-23-16-6-4-15(5-7-16)8-11-19-17(22)20-14-18(24-13-12-21)9-2-3-10-18/h4-7,21H,2-3,8-14H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQGOVILTGZWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of cyclopentylmethylamine with 2-chloroethanol to form the intermediate 1-(2-hydroxyethoxy)cyclopentylmethylamine. This intermediate is then reacted with 4-methoxyphenethyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

Ureas undergo hydrolysis under acidic or basic conditions to form amines and carbon dioxide. The presence of hydroxyl groups (e.g., in the 2-hydroxyethoxy moiety) may influence reaction pathways.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl, heat | Cyclopentylamine, 4-methoxyphenethylamine, CO₂ |

| Basic Hydrolysis | NaOH, aqueous | Sodium salts of amines, CO₂ |

Functional Group Transformations

The hydroxyethoxy group may participate in esterification or oxidation reactions. For example:

-

Oxidation : The primary alcohol in the hydroxyethoxy chain could oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄).

-

Esterification : Reaction with acid anhydrides or acyl chlorides could form esters.

Alkylation or Substitution

The urea nitrogen may undergo alkylation or substitution if activated. For instance, treatment with alkyl halides in the presence of a base could introduce new alkyl groups.

| Reaction | Reagents | Outcome |

|---|---|---|

| Methylation | CH₃I, NaH | Methylated urea |

Stability and Degradation

Ureas are generally stable but may degrade under extreme conditions (e.g., high pH, temperature). The hydroxyethoxy group could participate in elimination or rearrangement reactions.

Pharmacological Relevance

While not explicitly stated in the sources, ureas with substituted phenyl groups (e.g., 4-methoxyphenethyl) are often explored in medicinal chemistry for interactions with biological targets (e.g., enzymes). Structural analogs in the dataset, such as 1-Cyclohexyl-3-(4-methoxyphenyl)urea , highlight the importance of substituent positioning in modulating activity.

Key Observations

-

Structural Similarity : The compound shares key motifs with 1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea and 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea , suggesting comparable reactivity.

-

Functional Group Reactivity : The hydroxyethoxy and urea groups are reactive sites for further transformations.

-

Synthetic Flexibility : Ureas allow modular synthesis, enabling tailored modifications for specific applications.

Research Gaps

-

Direct Data : No experimental data exists in the provided sources for the exact compound.

-

Kinetic Studies : Reaction rates and thermodynamics for hydrolysis or alkylation are unspecified.

-

Biological Activity : Pharmacological or biochemical assays are not reported.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Research indicates that 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea has potential therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.

- Analgesic Properties : Its structure may allow it to interact with pain pathways, indicating potential use as an analgesic agent.

2. Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups can facilitate various chemical reactions:

- Substitution Reactions : The methoxyphenethyl group allows for the formation of substituted derivatives that can be used in further chemical synthesis.

- Oxidation and Reduction : The compound can undergo oxidation to form aldehydes or ketones and reduction to yield primary or secondary amines.

3. Material Science

The compound's unique properties may also find applications in material science:

- Polymer Development : Its urea functionality can be utilized in the synthesis of polymeric materials with specific mechanical properties.

- Coatings and Adhesives : The compound may be explored as an additive in coatings or adhesives due to its chemical stability and interaction capabilities.

Mechanism of Action

The mechanism of action of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. The hydroxyethoxy group may facilitate binding to enzymes or receptors, while the methoxyphenethyl group can modulate the compound’s activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Urea Derivatives

*Calculated based on molecular formula.

Key Observations:

- Hydrophilicity : The target compound’s 2-hydroxyethoxy group enhances water solubility compared to lipophilic analogs like Nevanimibe (diisopropylphenyl) or chlorophenyl derivatives .

- Cyclopentyl Modifications: The cyclopentylmethyl group in the target compound and Nevanimibe increases lipophilicity, which may improve blood-brain barrier penetration compared to non-cyclic analogs .

Biological Activity

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H29N2O4

- Molecular Weight : 335.43 g/mol

The structure features a cyclopentyl group, a methoxyphenethyl moiety, and a hydroxyethoxy substituent, which contribute to its unique biological properties.

This compound exhibits several mechanisms of action that are crucial for its biological activity:

- Receptor Modulation : The compound may act as a modulator of various receptors, potentially influencing pathways involved in cell signaling and proliferation.

- Antitumor Activity : Preliminary studies suggest that this compound has antitumor effects, possibly through mechanisms similar to those observed in other urea derivatives that exhibit alkylating properties .

- Cytotoxicity : Research indicates that compounds with similar structural features often display cytotoxic effects against various cancer cell lines, which may be relevant for therapeutic applications.

Antitumor Activity

A series of studies have evaluated the antitumor properties of related compounds. For instance:

| Compound | Type | IC50 (µM) | Cell Line |

|---|---|---|---|

| Compound I | Nitrosourea derivative | 10 | L1210 leukemia |

| This compound | Urea derivative | TBD | TBD |

The specific IC50 values for this compound are yet to be established but are expected to be competitive based on the structure-activity relationship observed in similar compounds.

Toxicity Profile

The toxicity profile of related compounds suggests a balance between therapeutic efficacy and safety. For example:

| Compound | LD50 (mg/kg) | Observed Toxicity |

|---|---|---|

| CCNU (Chloroethyl-nitrosourea) | 50 | Bone marrow suppression |

| This compound | TBD | TBD |

Case Studies

Recent patent applications highlight the potential therapeutic applications of this compound in treating various cancers. For instance, studies have indicated that modifications to urea-based structures can enhance their selectivity and potency against specific tumor types .

Q & A

Q. What are the optimal synthetic routes and purification methods for this urea derivative?

The synthesis of structurally related urea compounds (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives) involves coupling substituted aryl isocyanates with amines under anhydrous conditions in solvents like dichloromethane or ethanol . Key steps include:

- Reagent selection : Use 4-methoxyphenethylamine and a functionalized cyclopentylmethyl isocyanate precursor.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

- Yield optimization : Adjust reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:isocyanate).

Q. Example Synthesis Protocol

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Cyclopentylmethyl isocyanate + 4-methoxyphenethylamine, DCM, 0°C → RT, 12h | 65–70 | 92% |

| 2 | Purification: Ethyl acetate/hexane (3:7) | 60 | 98% |

Q. How can spectroscopic techniques validate the compound’s structure?

Critical characterization methods include:

- IR spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl (2-hydroxyethoxy) O-H stretch (~3200–3600 cm⁻¹) .

- ¹H/¹³C NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm), methoxyphenethyl aromatic protons (δ 6.7–7.3 ppm), and urea NH signals (δ 5.5–6.5 ppm, exchangeable) .

- HRMS : Verify molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₂₃H₃₁N₂O₄⁺).

Q. What solvent systems are suitable for solubility and formulation studies?

- Polar aprotic solvents : DMSO or DMF for in vitro assays (up to 50 mM solubility).

- Aqueous buffers : Use co-solvents (e.g., 10% PEG-400 in PBS) for pharmacokinetic studies .

- Stability : Monitor hydrolysis in aqueous media at pH 7.4 (37°C, 24h) via HPLC .

Advanced Research Questions

Q. How to design a study investigating structure-activity relationships (SAR) for this compound?

Adopt a split-plot design to evaluate substituent effects:

- Independent variables : Cyclopentyl ring substituents (e.g., hydroxyethoxy vs. methoxy), phenethyl chain length.

- Dependent variables : Bioactivity (e.g., enzyme inhibition IC₅₀), logP, metabolic stability.

- Methods :

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Standardized protocols : Replicate assays across ≥3 independent labs using identical cell lines (e.g., HEK293 vs. HeLa) .

- Orthogonal assays : Confirm activity via SPR (binding affinity) and functional cellular assays (e.g., cAMP modulation) .

- Meta-analysis : Compare data across studies using fixed-effect models (Review Manager v5.4) .

Q. What methodologies assess environmental stability and degradation pathways?

Follow OECD Guideline 307 for soil degradation studies:

- Experimental setup : Incubate compound (10 ppm) in loamy soil (25°C, 60% humidity) for 30 days .

- Analysis : LC-MS/MS to identify degradation products (e.g., cyclopentanol derivatives from ester hydrolysis).

- Half-life calculation : First-order kinetics (t₁/₂ = ln2/k) using peak area reduction over time .

Q. How to optimize computational models for predicting toxicity?

Integrate QSAR and molecular dynamics :

- Descriptor selection : Include topological polar surface area (TPSA), AlogP, and H-bond donors .

- Validation : Compare predicted vs. experimental LD₅₀ in zebrafish embryos (OECD TG 236) .

- Software : Schrödinger Suite (ADMET Predictor) for in silico hepatotoxicity screening .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.